Cas no 1492807-79-0 (2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol)

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol
- 1492807-79-0
- CS-0354540
- EN300-1869450
- AKOS015366179
-
- インチ: 1S/C9H14OS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6,10H,5,7H2,1-2H3
- InChIKey: UQSZSSLOLZQAIA-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)CC(C)(C)CO
計算された属性
- せいみつぶんしりょう: 170.07653624g/mol
- どういたいしつりょう: 170.07653624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 48.5Ų
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869450-0.1g |
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |
1492807-79-0 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1869450-0.05g |
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |
1492807-79-0 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1869450-2.5g |
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |
1492807-79-0 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1869450-0.5g |
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |
1492807-79-0 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1869450-5g |
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |
1492807-79-0 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1869450-1g |
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |
1492807-79-0 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1869450-10g |
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |
1492807-79-0 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1869450-5.0g |
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |
1492807-79-0 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-1869450-1.0g |
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |
1492807-79-0 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1869450-0.25g |
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |
1492807-79-0 | 0.25g |
$840.0 | 2023-09-18 |
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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10. Bacteriological
2,2-dimethyl-3-(thiophen-3-yl)propan-1-olに関する追加情報
Introduction to 2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol (CAS No. 1492807-79-0) and Its Emerging Applications in Chemical Biology
2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol, identified by the chemical compound identifier CAS No. 1492807-79-0, is a structurally intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a thiophen-3-yl substituent appended to a branched aliphatic backbone, presents a unique combination of structural features that make it a promising candidate for various biochemical applications. The presence of the thiophene ring, a heterocyclic aromatic structure, introduces both electronic and steric properties that can be leveraged in drug design and material science.
The thiophen-3-yl moiety is particularly noteworthy due to its role as a bioisostere for benzene derivatives, which are ubiquitous in natural products and pharmaceuticals. Thiophenes are known for their stability, flexibility, and ability to interact with biological targets through π-stacking and hydrogen bonding. In 2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol, the thiophene ring is linked to a tertiary alcohol functionality, which can serve as a hydrogen bond acceptor or participate in metal coordination interactions. This dual functionality makes the compound an attractive scaffold for developing novel molecular probes and therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of 2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol in virtual screening campaigns. Studies suggest that the compound exhibits favorable physicochemical properties, including moderate solubility in both polar and nonpolar solvents, which enhances its bioavailability and pharmacokinetic profiles. Furthermore, the branched aliphatic side chains contribute to steric bulk, potentially influencing binding affinity and selectivity against biological targets.
In the realm of drug discovery, 2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol has been investigated as a precursor for synthesizing more complex derivatives with enhanced biological activity. For instance, modifications of the thiophene ring or the alcohol moiety have been explored to develop inhibitors of enzyme targets such as kinases and proteases. Preliminary studies indicate that certain analogs derived from this compound exhibit inhibitory effects on cancer-related pathways, highlighting its potential as a lead compound in oncology research.
The structural motif of 2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol also finds relevance in materials science applications. The thiophene ring can be polymerized or incorporated into organic semiconductors, offering advantages in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The alcohol functional group provides additional reactivity, enabling further chemical modifications to tailor material properties. Recent patents have demonstrated the use of thiophene-based compounds like this one in designing high-performance polymers with improved thermal stability and charge transport capabilities.
From a synthetic chemistry perspective, 2,2-dimethyl-3-(thiophen-3-y l)propan -1 -ol serves as an interesting building block for constructing more intricate molecular architectures. The availability of multiple reactive sites—namely the alcohol group and the thiophene ring—allows for diverse synthetic strategies involving nucleophilic substitution, condensation reactions, or metal-catalyzed cross-coupling reactions. These synthetic pathways have been exploited to generate libraries of derivatives for high-throughput screening (HTS), facilitating the discovery of novel bioactive molecules.
The growing interest in thiophene-containing compounds is also driven by their role in medicinal chemistry beyond traditional drug development. For example, 2,2-dimethyl -3-(thiophen -3 -y l)propan -1 -ol has been explored as an intermediate in synthesizing antimicrobial agents targeting resistant bacterial strains. The structural features of this compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways without causing significant toxicity to host cells—a critical factor in combating antibiotic resistance.
In conclusion, 2 , 2 -dimethyl -3 -( thi ophen - 3 -y l ) pro pan - 1 - ol ( CAS No . 1492807 -79 -0 ) represents a versatile molecule with broad applications across chemical biology , pharmaceutical research , and materials science . Its unique structural features , including the thiophen - 3 -y l substituent and tertiary alcohol functionality , make it an invaluable scaffold for developing innovative therapeutics , molecular probes , and advanced materials . As research continues to uncover new functionalities and applications for this compound , its significance is expected to grow further , reinforcing its position as a key player in modern chemical science .
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